molecular formula C24H34N4O4 B6550433 5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide CAS No. 1040677-77-7

5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide

Cat. No.: B6550433
CAS No.: 1040677-77-7
M. Wt: 442.6 g/mol
InChI Key: CHUHASSVVITWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide is a useful research compound. Its molecular formula is C24H34N4O4 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.25800558 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4/c1-17(2)25-21(29)14-8-9-15-27-23(31)19-12-6-7-13-20(19)28(24(27)32)16-22(30)26-18-10-4-3-5-11-18/h6-7,12-13,17-18H,3-5,8-11,14-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUHASSVVITWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(propan-2-yl)pentanamide, also known by its CAS number 1040655-08-0, is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

The molecular formula of the compound is C27H38N4O4C_{27}H_{38}N_{4}O_{4} with a molecular weight of 482.6 g/mol. The detailed structural representation includes a tetrahydroquinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC27H38N4O4
Molecular Weight482.6 g/mol
CAS Number1040655-08-0

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas including:

1. Antitumor Activity
Studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing tetrahydroquinazoline frameworks have been reported to inhibit cancer cell proliferation effectively. The structure activity relationship (SAR) suggests that modifications to the side chains can enhance potency against specific cancer types.

2. Anticonvulsant Properties
Certain derivatives of quinazoline compounds have demonstrated anticonvulsant effects in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels, which could be relevant for the compound .

3. Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory activity, showing promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds and their implications:

  • Antitumor Activity : A study on structurally related compounds showed IC50 values indicating significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one derivative showed an IC50 value of 1.61 µg/mL against a human breast cancer cell line .
  • Anticonvulsant Activity : In a study evaluating anticonvulsant properties, certain analogues were found to eliminate tonic extensor phases in seizure models, demonstrating protective effects .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in tumor progression.
  • Receptor Modulation : Interaction with neurotransmitter receptors may account for anticonvulsant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.